5-(2-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-2-methyl-7-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-12-7-9-14(10-8-12)17-19-18(22-13(2)26-19)20(25)24(23-17)11-15-5-3-4-6-16(15)21/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCXEKQCKYUPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzyl bromide with 2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-(2-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physical Properties
The table below compares substituents, molecular weights, and physical properties of the target compound with key analogs:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects on Melting Points : Bulky or polar groups (e.g., pyrrolidinyl in 10a ) correlate with higher melting points (285–286°C) due to enhanced intermolecular interactions .
- Molecular Weight Trends : The target compound’s molecular weight is likely >300 g/mol, exceeding analogs like 7-(4-ethylphenyl)-2-methyl (271.34 g/mol) .
- Fluorine Impact: The 2-fluorobenzyl group in the target compound may improve bioavailability compared to non-fluorinated analogs (e.g., 10a) .
Analgesic Activity:
- 7-(2-Furyl)-2-pyrrolidinyl derivatives demonstrated significant analgesic effects in in vivo "Hot plate" and "acetic acid cramps" models. Electron-donating substituents at the aryl fragment enhanced activity .
- Target Compound : The p-tolyl group (electron-donating methyl) may similarly potentiate analgesic effects, though experimental validation is needed.
Antiviral Activity:
- Target Compound : The 2-fluorobenzyl group could modulate interactions with viral enzymes, but structural-activity relationships remain unexplored.
Metabolic Stability:
- 2-Methyl substituents (common in target compound , 7-(4-ethylphenyl)-2-methyl ) are associated with resistance to cytochrome P450-mediated oxidation .
Biological Activity
5-(2-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic organic compound with a complex structure that incorporates a thiazolo[4,5-d]pyridazine core. Its unique molecular features make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic targets.
- Molecular Formula : CHFO
- Molecular Weight : 365.43 g/mol
- CAS Number : 941942-68-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Initial studies suggest that the compound exhibits significant inhibitory effects on cell proliferation in various cancer cell lines.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
- Cell Line : L1210 mouse leukemia cells
- IC : Values in the nanomolar range were observed, indicating potent growth inhibition.
These findings suggest that the compound may act through mechanisms similar to other known anticancer agents by inducing apoptosis or inhibiting cellular proliferation pathways .
Comparative Biological Activity
A comparative analysis of similar compounds reveals that this compound has distinct biological activities when compared to other thiazolo[4,5-d]pyridazine derivatives.
| Compound Name | IC (µM) | Activity Type | Reference |
|---|---|---|---|
| Compound A | 27.05 | Cytotoxic | |
| Compound B | 120.6 | Non-cytotoxic | |
| This compound | Nanomolar range | Anticancer |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological properties. Key findings include:
- Anticancer Activity : The compound has been shown to inhibit the proliferation of various cancer cell lines effectively.
- Mechanistic Insights : Further research is needed to elucidate the specific pathways through which this compound exerts its effects, including potential interactions with DNA and protein targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one, and how can reaction conditions be systematically optimized?
- Methodology :
- Core Synthesis : Start with a benzodiazepine or thiazolo-pyridazinone precursor. Acylation or cyclocondensation reactions under reflux conditions (e.g., ethanol or glacial acetic acid) are common. For example, highlights refluxing benzylideneacetone with thiazol-2-one derivatives in acetic acid for 3 hours to form thiazolopyridines .
- Optimization : Vary solvents (DMF, ethanol), temperatures (80–120°C), and catalysts (e.g., H₂SO₄ in ). Monitor progress via TLC (toluene/ethyl acetate/water systems as in ) and purify via recrystallization (DMF-EtOH mixtures in ) .
- Yield Improvement : Use excess reagents (1.2–1.5 eq) and inert atmospheres to minimize side reactions.
Q. What spectroscopic and chromatographic methods are recommended for characterizing purity and structure?
- Methodology :
- Spectroscopy : Use IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and ¹H/¹³C NMR for substituent analysis (e.g., fluorobenzyl protons at δ 7.2–7.6 ppm). validates dihedral angles and hydrogen bonding via X-ray crystallography .
- Chromatography : Employ HPLC with UV detection (λ = 254 nm) for purity assessment. TLC (silica gel, iodine visualization) ensures reaction completion ( ) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₂₂H₁₈FN₃OS for the target compound).
Q. How can researchers design initial biological activity screens for this compound?
- Methodology :
- Antimicrobial Assays : Follow ’s protocols using agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Receptor Binding : Use radioligand displacement assays (e.g., GABAₐ receptor studies in ) to evaluate neurotransmitter interactions .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations ( ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data indicating structural anomalies?
- Methodology :
- X-ray vs. NMR : If NMR suggests conformational flexibility (e.g., dihedral angle discrepancies), perform single-crystal X-ray diffraction (as in ) to confirm solid-state structure .
- Dynamic Effects : Use variable-temperature NMR to assess rotational barriers (e.g., hindered benzyl rotation).
- Computational Modeling : Compare DFT-optimized geometries (e.g., Gaussian 09) with experimental data to identify outliers .
Q. What strategies are effective for studying the compound’s stability under environmental or physiological conditions?
- Methodology :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC ( ’s environmental fate framework) .
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze by LC-MS for photoproducts.
- Storage : Store at –20°C in amber vials under argon ( ’s recommendations for fluorinated compounds) .
Q. How to conduct structure-activity relationship (SAR) studies focusing on substituent effects?
- Methodology :
- Substituent Variation : Synthesize analogs with modified fluorobenzyl or p-tolyl groups (e.g., chloro, methoxy). demonstrates SAR by altering phenyl and methyl groups in thiazolopyridines .
- Biological Testing : Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity trends (e.g., IC₅₀ in cytotoxicity assays) .
- Crystallographic Analysis : Compare hydrogen-bonding networks (e.g., F⋯H–N interactions in ) to explain potency differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
